Quinapyramine sulfate

Description

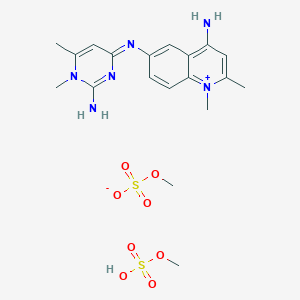

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;methyl hydrogen sulfate;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6.2CH4O4S/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16;2*1-5-6(2,3)4/h5-9,18H,1-4H3,(H2,19,20,21);2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIPHSLUGLMTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N.COS(=O)(=O)O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20493-41-8 (Parent) | |

| Record name | Quinapyramine methylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003270788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00420522 | |

| Record name | Antrycide methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3270-78-8, 16966-93-1 | |

| Record name | Quinolinium, 4-amino-6-[(1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino]-1,2-dimethyl-, methyl sulfate, methyl sulfate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3270-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinapyramine methylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003270788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antrycide methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINAPYRAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83ZS9Z22U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Trypanocidal Mechanism of Action of Quinapyramine Sulfate

Abstract: Quinapyramine (B1195588) sulfate (B86663) is a crucial veterinary trypanocidal agent used to treat and prevent animal African trypanosomiasis (AAT), particularly infections caused by Trypanosoma evansi, T. congolense, and T. brucei. Despite its long history of use, a complete understanding of its mechanism of action remains a subject of ongoing research. This technical guide synthesizes current knowledge on the molecular and cellular effects of quinapyramine sulfate on Trypanosoma. The primary mechanism centers on the disruption of mitochondrial function, leading to impaired energy metabolism and inhibition of essential macromolecular synthesis. This document provides an in-depth review of the drug's mode of action, summarizes key quantitative efficacy data, details relevant experimental protocols, and visualizes the core pathways and workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The trypanocidal activity of this compound is primarily directed at the parasite's mitochondrion, a critical organelle for energy production and cellular homeostasis. The drug's multifaceted attack disrupts several vital processes, ultimately leading to parasite death.

Disruption of Mitochondrial Energy Metabolism

The principal mechanism of quinapyramine is the disruption of energy production within the trypanosome.[1] It specifically interferes with crucial enzymes involved in the mitochondrial electron transport chain, which is the primary pathway for generating ATP in the parasite.[1] By inhibiting this pathway, this compound effectively depletes the parasite's energy supply, leading to a cessation of cellular functions and eventual lysis. Resistance to quinapyramine is thought to be associated with variations in the potential of the parasite's mitochondrial membrane, suggesting that the drug's uptake or accumulation is linked to this electrochemical gradient.[2][3]

Interference with Macromolecular Synthesis

In addition to its effects on energy production, this compound interferes with essential synthetic processes within the parasite. Evidence indicates that the drug inhibits DNA synthesis and suppresses the activity of cytoplasmic ribosomes within the mitochondria.[2][3] This dual action halts the replication of the parasite's genetic material and the translation of critical mitochondrial proteins, further crippling the organelle's function and contributing to the drug's lethal effect. While the precise molecular targets within these pathways are not fully elucidated, the overall impact is a comprehensive shutdown of the parasite's ability to grow and replicate.

Quantitative Efficacy and In Vivo Effects

The efficacy of quinapyramine has been quantified in both in vivo and in vitro settings. Clinical studies also reveal significant haematological and biochemical changes in treated animals, underscoring the drug's impact on host recovery following parasite clearance.

In Vitro and In Vivo Efficacy

The effectiveness of quinapyramine varies between Trypanosoma species and is quantified by metrics such as the Minimal Effective Concentration (MEC100) in vitro and the Curative Dose (CD100) in vivo.

| Parameter | Host/System | Trypanosoma Species | Dose/Concentration | Outcome | Citation |

| In Vivo | Cattle | T. evansi | 4.4 mg/kg b.wt, S/C | Parasite clearance from blood by day 3 post-treatment. | [4][5][6] |

| In Vivo | Camels | T. evansi | 1.5g Quinapyramine sulphate + 1.0g Quinapyramine chloride | Parasite clearance from blood by 36 hours post-treatment. | [7] |

| In Vitro | Culture | T. evansi, T. equiperdum | 1-16 µg/ml | Minimal Effective Concentration to kill 100% of parasites (MEC100). | [8] |

Haematological and Biochemical Impact of Treatment

Infection with Trypanosoma evansi causes significant pathological changes in the host's blood profile. Treatment with this compound not only eliminates the parasite but also leads to the restoration of these altered parameters, typically by day 14 post-treatment.[5]

| Parameter | Pre-treatment Value (Mean ± SEM) | Post-treatment Value (Day 14, Mean ± SEM) | Pathological Indication | Citation |

| Haemoglobin (Hb) | 7.94 ± 0.186 g/dl | 9.06 ± 0.171 g/dl | Anaemia | [4][5] |

| Packed Cell Volume (PCV) | 24.23 ± 0.567 % | Normalized (value not specified) | Anaemia | [4][5] |

| Total Erythrocyte Count (TEC) | 4.06 ± 0.097 x10⁶/µL | Normalized (value not specified) | Anaemia | [4][5] |

| Blood Glucose | 33.97 ± 0.86 mg/dl | Normalized (value not specified) | Hypoglycaemia | [4][5] |

| Total Protein | 5.35 ± 0.052 g/dl | Normalized (value not specified) | Hypoproteinemia | [4][5] |

| Albumin | 1.9 ± 0.053 g/dl | Normalized (value not specified) | Hypoalbuminemia | [4][5] |

| Blood Urea Nitrogen (BUN) | 15.91 ± 0.226 mg/dl | Normalized (value not specified) | Renal/Metabolic Stress | [4][5] |

| Aspartate Aminotransferase (AST) | 122.89 ± 1.04 IU/L | Normalized (value not specified) | Hepatic Stress | [4][5] |

Experimental Protocols

To assess the efficacy and mechanism of action of trypanocidal compounds like this compound, standardized protocols are essential. The following sections detail methodologies for key in vivo and in vitro experiments.

Protocol: In Vivo Efficacy Assessment in a Bovine Model

This protocol outlines a typical field study to evaluate the therapeutic efficacy of this compound in cattle naturally infected with Trypanosoma evansi.[4][5][6]

-

Animal Selection: Identify and select cattle exhibiting clinical signs of trypanosomiasis (e.g., fever, anaemia, weight loss).

-

Diagnosis Confirmation: Collect peripheral blood samples. Confirm the presence of T. evansi via microscopic examination of a wet blood film or stained smear.

-

Pre-treatment Sampling (Day 0): Prior to treatment, collect blood and serum samples for baseline parasitological, haematological, and biochemical analysis as detailed in Table 2.

-

Drug Administration: Administer a single subcutaneous dose of this compound (e.g., at 4.4 mg/kg body weight). Supportive therapy, including fluids and vitamins, may also be provided.

-

Post-treatment Monitoring: Collect blood and serum samples at defined intervals, such as Day 3, Day 7, and Day 14 post-treatment.

-

Efficacy Assessment:

-

Parasitological Cure: Monitor for the absence of trypanosomes in blood smears at each time point.

-

Clinical Recovery: Observe the amelioration of clinical signs.

-

Haematological & Biochemical Recovery: Analyze samples to track the restoration of blood parameters to their normal ranges.

-

Protocol: In Vitro Trypanocidal vs. Trypanostatic Assay

Distinguishing between compounds that kill parasites (trypanocidal) and those that merely inhibit growth (trypanostatic) is critical for drug development. This high-throughput kinetic assay provides an initial indication of a compound's cidal nature.[9]

-

Culture Preparation: Culture bloodstream form Trypanosoma brucei in a suitable medium (e.g., HMI-9) to a mid-log phase density.

-

Assay Plate Setup: Dispense the trypanosome culture into a 384-well microtiter plate at a defined starting density.

-

Compound Addition: Add the test compound (e.g., this compound) across a range of concentrations (typically a 10-point dose-response). Include appropriate negative (DMSO) and positive (known trypanocide) controls.

-

Kinetic Measurement: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂). Measure parasite viability at multiple time points, for instance, at 4, 24, and 48 hours after compound addition. Viability can be assessed using a resazurin-based fluorescence assay.

-

Data Analysis:

-

Plot parasite viability against compound concentration for each time point to generate growth curves.

-

A reduction in the viability signal below the initial reading at T=4 hours is a strong indicator of trypanocidal activity.

-

The lowest concentration at which cell killing is observed provides a quantitative measure of the compound's cidal potency.

-

Visualizations: Pathways and Workflows

To clarify the complex interactions and experimental processes, the following diagrams illustrate the proposed mechanism of action and standard research workflows.

Caption: Proposed mechanism of action for this compound in Trypanosoma.

Caption: Experimental workflow for an in vivo efficacy study in a bovine model.

Caption: Workflow for an in vitro assay to distinguish cidal vs. static effects.

References

- 1. nawanlab.com [nawanlab.com]

- 2. Frontiers | An Update on African Trypanocide Pharmaceutics and Resistance [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. camelsandcamelids.com [camelsandcamelids.com]

- 8. In vivo and in vitro sensitivity of Trypanosoma evansi and T. equiperdum to diminazene, suramin, MelCy, quinapyramine and isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

Quinapyramine Sulfate: A Technical Guide to its Mitochondrial Targeting in Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinapyramine (B1195588) sulfate (B86663) is a potent trypanocidal agent that has long been used in veterinary medicine. Its efficacy is attributed to its ability to disrupt the energy metabolism of parasites, with the mitochondrion being a primary target. This technical guide provides an in-depth exploration of the mitochondrial targeting of quinapyramine sulfate in parasites, particularly Trypanosoma. It consolidates available data on its mechanism of action, offers detailed experimental protocols for its study, and presents visualizations of key pathways and workflows to support further research and drug development efforts in this area. While direct quantitative data on the specific effects of this compound on parasite mitochondria are limited in publicly available literature, this guide provides the foundational methodologies to enable researchers to generate such critical data.

Introduction

Parasitic diseases, such as trypanosomiasis, continue to pose a significant threat to both human and animal health globally. The reliance on a limited arsenal (B13267) of drugs, many of which face challenges of toxicity and emerging resistance, underscores the urgent need for novel therapeutic strategies. The parasite mitochondrion presents a compelling drug target due to its essential role in cellular bioenergetics and key metabolic pathways that often differ significantly from those of the mammalian host.

This compound, an aromatic diamidine, is known to exert its trypanocidal effects by interfering with the parasite's energy production. It is widely accepted that this interference occurs within the mitochondrion, leading to a cascade of events that culminate in parasite death. This guide delves into the specifics of this mitochondrial interaction, providing researchers with the necessary tools and knowledge to investigate this mechanism further.

Mechanism of Mitochondrial Targeting and Action

The precise mechanism by which this compound is taken up by the parasite and subsequently localizes to the mitochondrion is not fully elucidated. However, it is hypothesized that its cationic nature facilitates its accumulation across the negatively charged mitochondrial membrane. Once inside the mitochondrial matrix, this compound is believed to interfere with critical processes of energy metabolism.

The primary proposed mechanism of action is the disruption of the mitochondrial electron transport chain (ETC). While the specific protein complexes inhibited by this compound have not been definitively identified, the downstream consequences of ETC disruption include a decrease in mitochondrial membrane potential (ΔΨm) and a subsequent reduction in ATP synthesis.

Signaling Pathway of this compound's Mitochondrial Action

The following diagram illustrates the proposed signaling pathway of this compound, from cellular uptake to the downstream effects on mitochondrial function.

Caption: Proposed mechanism of this compound's action in parasites.

Quantitative Data on Mitochondrial Effects

Currently, there is a notable absence of specific quantitative data in the published literature detailing the effects of this compound on parasite mitochondrial functions. The table below is structured to accommodate such data as it becomes available through future research, which can be conducted using the protocols provided in this guide.

| Parameter | Parasite Species | This compound Concentration | Method | Result | Reference |

| IC50 | Trypanosoma evansi | 1-16 µg/ml | In vitro culture | 100% killing within 24h | [1] |

| Mitochondrial Membrane Potential (ΔΨm) | e.g., Trypanosoma brucei | e.g., 1x, 5x, 10x IC50 | e.g., JC-1 Assay | e.g., % decrease | Data to be generated |

| Cellular ATP Levels | e.g., Trypanosoma brucei | e.g., 1x, 5x, 10x IC50 | e.g., Luciferase-based assay | e.g., % decrease | Data to be generated |

| Oxygen Consumption Rate (OCR) | e.g., Trypanosoma brucei | e.g., 1x, 5x, 10x IC50 | e.g., Seahorse XF Analyzer | e.g., % inhibition | Data to be generated |

| Inhibition of ETC Complex Activity | e.g., Trypanosoma brucei | e.g., IC50 value | e.g., Spectrophotometric assay | e.g., Complex I, II, III, or IV | Data to be generated |

Detailed Experimental Protocols

The following protocols are foundational for investigating the mitochondrial targeting of this compound in parasites.

Isolation of Mitochondria from Trypanosoma brucei

This protocol describes the isolation of mitochondria from procyclic Trypanosoma brucei for subsequent biochemical assays.[2][3][4]

Materials:

-

Procyclic T. brucei culture

-

SDM-79 medium supplemented with 10% fetal bovine serum

-

Wash buffer: 20 mM sodium phosphate (B84403) buffer (pH 7.9), 150 mM NaCl, 20 mM glucose

-

Hypotonic lysis buffer: 1 mM Tris-HCl (pH 8.0), 1 mM EDTA

-

Isolation buffer: 20 mM Tris-HCl (pH 8.0), 600 mM sorbitol, 2 mM EDTA

-

Percoll or Nycodenz gradient solutions

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

Procedure:

-

Harvest late-log phase T. brucei cells by centrifugation at 1,500 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold wash buffer.

-

Resuspend the cells in hypotonic lysis buffer and incubate on ice for 10 minutes to induce swelling.

-

Disrupt the cells using a Dounce homogenizer with a tight-fitting pestle.

-

Immediately add an equal volume of 2x isolation buffer to restore isotonicity.

-

Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.

-

For further purification, resuspend the crude mitochondrial pellet in isolation buffer and layer it onto a pre-formed Percoll or Nycodenz density gradient.

-

Centrifuge at 100,000 x g for 1 hour at 4°C.

-

Carefully collect the mitochondrial band.

-

Wash the purified mitochondria with isolation buffer and resuspend in an appropriate buffer for downstream applications.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol details the use of the fluorescent probe JC-1 to measure changes in ΔΨm in response to this compound treatment.[5][6][7][8]

Materials:

-

Trypanosoma culture

-

This compound stock solution

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 1% FBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture Trypanosoma to mid-log phase.

-

Incubate the parasites with varying concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., CCCP).

-

Harvest the cells by centrifugation and wash with PBS.

-

Resuspend the cells in pre-warmed culture medium containing 2 µM JC-1.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the final cell pellet in FACS buffer.

-

Analyze the cells immediately by flow cytometry, measuring green fluorescence (emitted by JC-1 monomers at ~529 nm) and red fluorescence (emitted by J-aggregates at ~590 nm).

-

A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

Quantification of Cellular ATP Levels

This protocol outlines a luciferase-based assay to quantify changes in total cellular ATP levels following treatment with this compound.[2][3][4]

Materials:

-

Trypanosoma culture

-

This compound stock solution

-

ATP determination kit (luciferase-based)

-

Trichloroacetic acid (TCA) or other suitable lysis buffer

-

Luminometer

Procedure:

-

Seed Trypanosoma in a 96-well plate at a suitable density.

-

Treat the cells with a dilution series of this compound for a specified time.

-

Lyse the cells according to the ATP determination kit manufacturer's instructions (e.g., by adding a lysis reagent or by TCA precipitation).

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Add the luciferase-luciferin reagent to each well.

-

Measure the luminescence immediately using a luminometer.

-

Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

-

Normalize the ATP levels to the cell number or protein concentration.

Subcellular Localization of this compound using Fluorescence Microscopy

This protocol provides a general framework for visualizing the localization of this compound within parasite cells, leveraging its intrinsic fluorescence or using a fluorescently labeled analog.

Materials:

-

Trypanosoma culture

-

This compound

-

MitoTracker Red CMXRos (for mitochondrial co-localization)

-

DAPI or Hoechst 33342 (for nuclear and kinetoplast staining)

-

Poly-L-lysine coated slides

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Incubate Trypanosoma with this compound at a suitable concentration and for an appropriate duration.

-

If co-staining, add MitoTracker Red (100-500 nM) for the last 30 minutes of incubation.

-

Wash the cells with PBS and allow them to adhere to poly-L-lysine coated slides.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes (if required for other antibody-based staining).

-

Stain the nuclear and kinetoplast DNA with DAPI or Hoechst 33342.

-

Wash with PBS and mount the slides with an appropriate mounting medium.

-

Visualize the cells using a fluorescence microscope. Quinapyramine's potential intrinsic fluorescence can be observed, and its co-localization with the mitochondrial stain can be assessed.

Visualizations of Experimental Workflows

Workflow for Assessing Mitochondrial Dysfunction

The following diagram outlines the experimental workflow to investigate the impact of this compound on key mitochondrial parameters.

Caption: Workflow for investigating quinapyramine-induced mitochondrial dysfunction.

Conclusion and Future Directions

This compound remains a crucial tool in the fight against trypanosomiasis. While its mitochondrial targeting is a key aspect of its mechanism of action, a deeper, more quantitative understanding is necessary to inform the development of next-generation trypanocides. The experimental frameworks provided in this guide offer a clear path for researchers to elucidate the specific molecular interactions of this compound within the parasite mitochondrion.

Future research should prioritize:

-

Quantitative analysis: Generating robust data on the dose- and time-dependent effects of this compound on ΔΨm, ATP levels, and oxygen consumption in various parasite species.

-

Target identification: Utilizing biochemical and proteomic approaches to identify the specific components of the electron transport chain or other mitochondrial proteins that are directly inhibited by this compound.

-

Uptake and localization studies: Characterizing the transporters involved in the uptake of this compound into the parasite and its subsequent accumulation in the mitochondrion.

-

Resistance mechanisms: Investigating how resistance to this compound might alter mitochondrial function or drug accumulation.

By addressing these knowledge gaps, the scientific community can build upon the legacy of this compound to design more effective and safer antiparasitic drugs that exploit the unique biology of the parasite mitochondrion.

References

- 1. In vivo and in vitro sensitivity of Trypanosoma evansi and T. equiperdum to diminazene, suramin, MelCy, quinapyramine and isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATP production in isolated mitochondria of procyclic Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. schneider.dcbp.unibe.ch [schneider.dcbp.unibe.ch]

- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial membrane potential-based genome-wide RNAi screen of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Quinapyramine Sulfate on Trypanosome Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinapyramine (B1195588) sulfate (B86663) has been a cornerstone in the treatment of animal trypanosomiasis, particularly against Trypanosoma evansi. Despite its long history of use, a precise, universally accepted mechanism of action on the parasite's energy metabolism has remained elusive. This technical guide synthesizes the available evidence, moving beyond the observable in vivo effects to explore the direct biochemical impact of quinapyramine on trypanosome bioenergetics. Current research strongly suggests that the primary metabolic target of quinapyramine is not the classical glycolytic pathway, but rather the parasite's unique phosphagen reserve system, governed by the enzyme arginine kinase. This document details the central role of this pathway in trypanosome survival, presents the evidence implicating quinapyramine in its disruption, and provides the detailed experimental frameworks necessary for further investigation in this critical area of parasitology and drug development.

Introduction: The Energetic Vulnerability of Trypanosomes

Trypanosomes exhibit a remarkable metabolic plasticity, adapting their energy generation strategies to the diverse environments of their mammalian hosts and insect vectors. The bloodstream form of African trypanosomes is famously dependent on glycolysis, consuming vast amounts of host glucose to generate ATP. This reliance on a single pathway has long been considered a prime target for chemotherapeutic intervention. However, the parasite possesses additional, unique metabolic systems that are crucial for its survival, particularly for managing energy homeostasis during periods of stress or replication. One such critical system is the arginine kinase pathway, a high-energy phosphate (B84403) buffering system absent in their mammalian hosts.

The Arginine Kinase Pathway: A Key Metabolic Regulator

Trypanosomes utilize an arginine/phosphoarginine system analogous to the creatine/phosphocreatine system in vertebrates.[1][2] This pathway provides a rapidly mobilizable reserve of high-energy phosphate bonds, allowing the parasite to maintain ATP levels during sudden increases in energy demand or disruptions to primary ATP synthesis pathways.

The core reaction is catalyzed by Arginine Kinase (AK):

L-arginine + ATP ↔ Phospho-L-arginine + ADP

This reversible reaction allows the parasite to "store" ATP equivalents as phosphoarginine. When ATP is consumed and ADP levels rise, the reaction shifts to the left, rapidly regenerating ATP.[2] This system is vital for metabolic plasticity and resistance to various cellular stresses.[2] Its absence in mammals makes arginine kinase an exceptionally attractive target for selective drug design.[2][3][4]

Quinapyramine Sulfate's Proposed Mechanism of Action

While early hypotheses might have focused on broad-spectrum metabolic disruption, evidence now points to a more specific action for quinapyramine. A key study on Trypanosoma evansi revealed that exposure to quinapyramine methyl sulphate leads to a highly significant downregulation of the mRNA expression of arginine kinase 1 . This finding provides a strong molecular link between the drug and the disruption of this critical energy buffering system. The same study showed that the mRNA expression of hexokinase, a key glycolytic enzyme, was not significantly affected, suggesting the drug's action is targeted rather than a general disruption of glycolysis.

The depletion of arginine kinase would severely compromise the parasite's ability to manage its energy reserves. This would lead to a cascade of detrimental effects, including an inability to respond to metabolic stress, impaired motility, failed cell division, and ultimately, cell death. This proposed mechanism aligns with the observed potent trypanocidal activity of the drug.

Signaling and Metabolic Pathway Diagram

The following diagram illustrates the proposed logical relationship where this compound treatment leads to the downregulation of arginine kinase, thereby disrupting the parasite's primary energy buffering system and compromising ATP homeostasis.

Caption: Proposed mechanism of this compound leading to parasite death.

Quantitative Data on Quinapyramine and Related Compounds

Direct quantitative data on the inhibition of specific trypanosomal energy metabolism enzymes by this compound is notably absent in the published literature. The primary available data point is the in vitro growth inhibition concentration. However, data from studies on host biochemical parameters pre- and post-treatment provide indirect evidence of the drug's efficacy in eliminating the parasites, which are the source of metabolic burden.

Table 1: In Vitro Efficacy of Quinapyramine Methyl Sulphate (QPS) against T. evansi

| Parameter | Value | Species | Source |

| IC50 (Growth Inhibition) | 276.4 nM | T. evansi (pony isolate) | [3] |

Table 2: Host Biochemical Parameters Before and After Quinapyramine Treatment

These data demonstrate the profound hypoglycemic effect of trypanosomiasis due to the parasite's high glucose consumption. Treatment with quinapyramine eliminates the parasites, leading to the restoration of normal blood glucose levels in the host.[2][5]

| Parameter | Host | Pre-Treatment (Day 0) | Post-Treatment (Day 14) | Source |

| Blood Glucose (mg/dl) | Cattle | 33.97 ± 0.86 | Restored to normal | [2][6] |

| Blood Glucose (mg/dl) | Buffalo | Significantly declined | Restored to normal | [7][8] |

Detailed Experimental Protocols

To further elucidate the precise mechanism of this compound on trypanosome energy metabolism, a series of targeted biochemical and molecular assays are required. The following protocols provide a framework for these investigations.

Experimental Workflow Diagram

This diagram outlines the logical flow of experiments to confirm the effect of quinapyramine on the arginine kinase pathway and overall parasite bioenergetics.

References

- 1. Energy metabolism in Trypanosoma cruzi: the validated and putative bioenergetic and carbon sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine kinase: a potential pharmacological target in trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginine kinase: a common feature for management of energy reserves in African and American flagellated trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioone.org [bioone.org]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Isolation of Glycosomes from Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]

- 7. Measuring Dynamic Glycosomal pH Changes in Living Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A multiplexed high throughput screening assay using flow cytometry identifies glycolytic molecular probes in bloodstream form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Molecular Targets of Quinapyramine Sulfate: A Technical Guide

Abstract

Quinapyramine (B1195588) sulfate (B86663) is a venerable aromatic diamidine compound employed in veterinary medicine for the treatment and prophylaxis of trypanosomiasis, a parasitic disease caused by protozoa of the genus Trypanosoma. For decades, its precise mechanism of action has been broadly attributed to the disruption of parasitic energy metabolism. This technical guide synthesizes current research to provide a deeper understanding of the specific molecular targets of Quinapyramine sulfate. Recent transcriptomic studies have illuminated a more nuanced mechanism, pointing towards specific enzymatic and structural proteins as key targets. This document details these potential targets, summarizes available quantitative data, outlines relevant experimental methodologies, and presents signaling pathways and workflows to guide further research and drug development.

Introduction to this compound

This compound is an antiprotozoal agent belonging to the aminoquinaldine derivative class of drugs.[1][2] It is primarily used in livestock, including camels, horses, and cattle, to combat trypanosomiasis (also known as "Surra"), a disease that causes significant economic losses through decreased productivity and mortality.[1][3] The traditional understanding of Quinapyramine's mechanism has centered on its ability to interfere with crucial enzymes in the parasite's electron transport chain, thereby disrupting energy production and leading to cell death.[4] While effective, the drug is not without toxicity, and the emergence of drug-resistant strains necessitates a more profound understanding of its molecular interactions to develop next-generation therapies.[3][5]

Identified and Potential Molecular Targets

While historically associated with general mitochondrial disruption, recent evidence has shifted focus to specific proteins whose expression is significantly altered upon Quinapyramine treatment. A key study on Trypanosoma evansi identified several genes whose mRNA expression levels were significantly modulated by the drug, suggesting their corresponding proteins are either direct targets or crucial components of the response pathway.

Primary Potential Targets: Down-Regulated Genes

The most compelling potential direct targets for Quinapyramine's trypanocidal activity are the proteins whose gene expression is significantly down-regulated, as this may indicate a direct inhibitory effect on the protein or a related pathway.

-

Arginine Kinase 1 (AK1): This enzyme is critical for energy metabolism in trypanosomes, functioning in a manner analogous to creatine (B1669601) kinase in vertebrates to buffer ATP levels. Its absence in mammalian hosts makes it a prime therapeutic target.[5] The significant down-regulation of AK1 mRNA upon Quinapyramine exposure strongly suggests that disruption of the parasite's energy reservoir system is a key mechanism of action.[6]

-

Calcium ATPase I (Ca-ATPase I): This pump is essential for maintaining calcium homeostasis within the parasite, a process vital for cell signaling, motility, and overall viability. Down-regulation of its expression would lead to toxic intracellular calcium levels.[6]

Secondary Potential Targets: Up-Regulated Genes

The up-regulation of certain genes may represent a compensatory or stress response by the parasite to the drug's effects. While perhaps not primary binding targets, these proteins are integral to the drug's overall mechanism.

-

Topoisomerase II (Topo II): This enzyme is vital for managing DNA topology during replication and transcription. Its up-regulation could be a response to DNA damage or replicative stress induced by Quinapyramine.[6] Many trypanocidal drugs are known to interact with DNA, and it is plausible that Quinapyramine induces a state of DNA distress that necessitates an increased expression of Topo II.

-

Trans-sialidase, ESAG8, Ribonucleotide Reductase I, Ornithine Decarboxylase, and Casein Kinase I: This group of proteins is involved in diverse and critical cellular functions, including host-parasite interaction (trans-sialidase), nutrient uptake (ESAG8), DNA synthesis (ribonucleotide reductase), and cell cycle control (ornithine decarboxylase, casein kinase). Their up-regulation indicates a broad-spectrum cellular response to the stress induced by Quinapyramine.[6]

Quantitative Data

Quantitative data on the direct interaction of Quinapyramine with its putative molecular targets (e.g., binding affinities, enzyme inhibition constants) are not extensively available in the public literature. However, data on its efficacy against the parasite provide a quantitative measure of its overall activity.

| Parameter | Organism | Value | Assay Type |

| IC50 | Trypanosoma evansi (pony isolate) | 276.4 nM (147.21 ng/mL) | In vitro Growth Inhibition Assay |

Table 1: In Vitro Efficacy of Quinapyramine Methyl Sulphate against Trypanosoma evansi.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of Quinapyramine's molecular targets.

In Vitro Growth Inhibition Assay for IC50 Determination

This protocol is designed to determine the concentration of a compound that inhibits 50% of parasite growth.

Objective: To quantify the in vitro efficacy of this compound against T. evansi.

Materials:

-

T. evansi culture (e.g., in HMI-9 medium)

-

96-well microtiter plates

-

This compound stock solution

-

Complete culture medium (e.g., HMI-9)

-

Resazurin-based viability dye (e.g., AlamarBlue)

-

Spectrofluorometer or spectrophotometer

-

Incubator (37°C, 5% CO2)

Procedure:

-

Parasite Culture: Maintain T. evansi bloodstream forms in complete HMI-9 medium at 37°C with 5% CO2.

-

Serial Dilution: Prepare a series of two-fold dilutions of this compound in culture medium in a 96-well plate. Include wells with medium only (negative control) and parasites only (positive control).

-

Parasite Seeding: Adjust the parasite density to 2 x 105 parasites/mL and add 100 µL to each well (final volume 200 µL), except for the negative control wells.

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

-

Viability Assessment: Add 20 µL of Resazurin reagent to each well and incubate for an additional 24 hours.

-

Data Acquisition: Measure fluorescence (Ex/Em: 530/590 nm) or absorbance (570 nm and 600 nm).

-

Analysis: Calculate the percentage inhibition of growth for each drug concentration relative to the positive control. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol details the steps to measure the change in mRNA expression of target genes in T. evansi after exposure to Quinapyramine.

Objective: To validate the effect of Quinapyramine on the expression of target genes like AK1, Ca-ATPase I, and Topo II.

Materials:

-

T. evansi culture

-

This compound (at IC50 concentration)

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR instrument (e.g., StepOnePlus)

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Gene-specific primers for target and reference genes (e.g., tubulin)

-

Nuclease-free water

Procedure:

-

Drug Treatment: Treat T. evansi cultures with the IC50 concentration of this compound for specified time points (e.g., 12, 24, 48 hours). Include an untreated control.

-

RNA Extraction: Harvest parasites and extract total RNA using a suitable kit following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for a target gene (or a reference gene), cDNA template, and nuclease-free water.

-

qPCR Program: Run the reaction on a qPCR instrument with a standard thermal cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min). Include a melt curve analysis if using SYBR Green.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated sample to the untreated control.

Topoisomerase II Inhibition Assay

This protocol assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase II.

Objective: To determine if this compound directly inhibits the enzymatic activity of T. evansi Topoisomerase II.

Materials:

-

Recombinant T. evansi Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

This compound

-

Known Topo II inhibitor (e.g., etoposide) as a positive control

-

Stop solution/loading dye (containing SDS and a tracking dye)

-

Agarose (B213101) gel (1%) and electrophoresis equipment

-

DNA staining agent (e.g., ethidium (B1194527) bromide) and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a no-drug control and a positive control (etoposide).

-

Enzyme Addition: Add the Topoisomerase II enzyme to each reaction tube to initiate the reaction. The final reaction volume is typically 20 µL.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis at a low voltage (e.g., 1-2 V/cm) for several hours to separate the supercoiled, relaxed, and linear DNA forms.

-

Visualization: Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light.

-

Analysis: Inhibition of Topo II activity is indicated by the persistence of the supercoiled DNA band compared to the no-drug control, where the DNA should be mostly in the relaxed form.

Visualizations: Workflows and Pathways

Experimental Workflow for Target Identification

Caption: General experimental workflow for identifying molecular targets of this compound.

Proposed Mechanism of Action Pathway

Caption: Diagram of Quinapyramine's proposed molecular interactions and downstream effects.

Conclusion and Future Directions

The molecular mechanism of this compound is more complex than initially understood. While its role in disrupting the parasite's energy metabolism is well-founded, recent evidence strongly indicates that this is achieved through the targeting of specific proteins. The down-regulation of Arginine Kinase 1 and Calcium ATPase I represents the most promising direct targets identified to date. The cellular responses, such as the up-regulation of Topoisomerase II , further highlight the multifaceted stress induced by the drug.

Future research should focus on validating these interactions through direct binding and enzymatic assays using recombinant trypanosomal proteins. Elucidating the precise binding sites and inhibition kinetics will be crucial for understanding drug resistance mechanisms and for the rational design of new, more selective, and less toxic trypanocidal agents.

References

- 1. Cytotoxicity and genotoxicity of a trypanocidal drug this compound loaded-sodium alginate nanoparticles in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. vivantechnologies.com [vivantechnologies.com]

- 5. Interaction of nanoparticles with arginine kinase from Trypanosoma brucei: kinetic and mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term antitrypanosomal effect of quinapyramine sulphate-loaded oil-based nanosuspension in T. evansi-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinapyramine Sulfate's Impact on Parasite DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinapyramine (B1195588) sulfate (B86663) is a potent trypanocidal agent used in veterinary medicine for the treatment and prophylaxis of trypanosomiasis in various animals. While its efficacy is well-documented, the precise molecular mechanisms underlying its trypanocidal activity, particularly its impact on parasite DNA synthesis, are not fully elucidated. This technical guide synthesizes the current understanding of how quinapyramine sulfate disrupts parasite DNA, with a focus on its interaction with kinetoplast DNA (kDNA). It provides a compilation of available quantitative data, detailed experimental protocols for assessing its effects, and visual representations of the proposed mechanisms and workflows to support further research and drug development in this area.

Introduction

Trypanosomiasis, caused by protozoan parasites of the genus Trypanosoma, remains a significant threat to animal health and agricultural productivity in many parts of the world. This compound has been a mainstay in the control of this disease, exhibiting a broad spectrum of activity against various Trypanosoma species.[1] The primary mode of action of quinapyramine is believed to involve the disruption of the parasite's metabolic processes, ultimately leading to the inhibition of growth and reproduction rather than direct lysis of the protozoa.[1] Emerging evidence suggests that a key target of quinapyramine is the parasite's genetic material, specifically the unique mitochondrial DNA known as kinetoplast DNA (kDNA). This guide delves into the specifics of this interaction and its consequences for parasite DNA synthesis and integrity.

Proposed Mechanism of Action on Parasite DNA

The trypanocidal effect of this compound is increasingly linked to its ability to interfere with the parasite's DNA, with a particular affinity for the A-T rich kinetoplast DNA (kDNA). The proposed mechanism involves several key steps that disrupt DNA synthesis and integrity, leading to parasite death.

It is hypothesized that this compound, similar to other trypanocides, may act as a DNA intercalating agent.[2][3] This involves the insertion of its planar aromatic structure between the base pairs of the DNA double helix. This intercalation is thought to cause structural distortions, such as unwinding and lengthening of the DNA, which can interfere with the binding of essential proteins involved in DNA replication and transcription.

A primary target of this action is the kinetoplast (kDNA), a unique network of thousands of interlocked circular DNA molecules (minicircles and maxicircles) found within the single mitochondrion of trypanosomes. The replication of this complex structure is a critical and highly regulated process for the parasite's survival. By binding to and altering the structure of kDNA, this compound is thought to inhibit the enzymes essential for its replication, such as DNA polymerases and topoisomerases. Disruption of kDNA replication leads to the loss of mitochondrial function, which is fatal for the parasite.

The damage inflicted on the parasite's DNA, particularly the kDNA, triggers a cascade of events that ultimately leads to the inhibition of cell division and parasite death. The inability to replicate its genetic material prevents the parasite from multiplying, and the loss of mitochondrial function due to kDNA damage results in a catastrophic energy crisis.

Caption: Proposed mechanism of this compound's action on parasite DNA.

Quantitative Data on this compound's Efficacy

While direct quantitative data on the inhibition of specific DNA synthesis enzymes by this compound is scarce in publicly available literature, in vitro studies have determined the minimum effective concentration (MEC100) required to kill 100% of the parasite population within 24 hours.

| Trypanosoma Species/Clone | MEC100 of this compound (µg/mL) | Reference |

| T. evansi (various clones) | 1 - 16 | [4] |

| T. equiperdum (various clones) | 1 - 16 | [4] |

These values indicate that this compound is effective at micromolar concentrations, although there is variability among different parasite strains, suggesting potential differences in susceptibility or the development of resistance.

Experimental Protocols

This section outlines key experimental protocols that can be adapted to investigate the impact of this compound on parasite DNA synthesis and integrity.

In Vitro Drug Susceptibility Assay

This protocol determines the minimum effective concentration (MEC100) of this compound against Trypanosoma species.

Materials:

-

Trypanosoma culture (e.g., T. brucei, T. evansi)

-

Complete culture medium (e.g., HMI-9)

-

This compound stock solution

-

96-well microtiter plates

-

Incubator (37°C, 5% CO₂)

-

Inverted microscope

Procedure:

-

Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

-

Add a defined number of parasites (e.g., 2 x 10⁴ cells/mL) to each well.

-

Include a drug-free control well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Examine each well under an inverted microscope to assess parasite motility and viability.

-

The MEC100 is the lowest concentration of the drug at which no motile parasites are observed.

Caption: Workflow for in vitro drug susceptibility testing.

Comet Assay for DNA Damage Assessment

The comet assay (single-cell gel electrophoresis) can be used to detect DNA strand breaks in individual parasite cells following treatment with this compound.

Materials:

-

Trypanosoma culture treated with this compound

-

Untreated control Trypanosoma culture

-

Low melting point agarose (B213101)

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Harvest parasites from treated and control cultures.

-

Embed a small number of parasites in low melting point agarose on a pre-coated microscope slide.

-

Lyse the cells in a high salt and detergent solution to remove membranes and proteins, leaving behind the DNA.

-

Subject the slides to electrophoresis in an alkaline buffer to unwind the DNA and separate broken fragments from intact DNA.

-

Neutralize and stain the DNA.

-

Visualize the "comets" under a fluorescence microscope. The tail of the comet consists of fragmented DNA, and its length and intensity are proportional to the amount of DNA damage.

-

Quantify the DNA damage using image analysis software.

Quantitative PCR (qPCR) for Parasite Load Determination

qPCR can be used to quantify the amount of parasite DNA in a sample, providing an indirect measure of the effect of this compound on parasite replication and survival.[5][6][7][8][9][10]

Materials:

-

Blood or tissue samples from infected animals treated with this compound

-

Untreated infected control samples

-

DNA extraction kit

-

Primers and probe specific for a parasite DNA target (e.g., 18S rRNA gene or a kDNA sequence)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Extract total DNA from the samples.

-

Set up the qPCR reaction with the extracted DNA, specific primers and probe, and qPCR master mix.

-

Run the qPCR protocol on a real-time PCR instrument.

-

Generate a standard curve using known amounts of parasite DNA to quantify the parasite load in the samples.

-

Compare the parasite load in treated versus untreated animals to assess the efficacy of the drug.

Caption: Workflow for quantifying parasite load using qPCR.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's trypanocidal activity is, at least in part, mediated by its interaction with and disruption of parasite DNA, with a likely preference for the kinetoplast DNA. This interference with DNA synthesis and integrity represents a critical vulnerability in trypanosomes that can be exploited for therapeutic purposes.

However, significant knowledge gaps remain. Future research should focus on:

-

Direct Enzyme Inhibition Assays: Quantifying the inhibitory effect of this compound on purified trypanosomal DNA polymerases and topoisomerases.

-

DNA Binding Studies: Determining the binding affinity and mode of interaction (e.g., intercalation, minor groove binding) of this compound with both nuclear and kinetoplast DNA.

-

Advanced Imaging: Utilizing high-resolution microscopy techniques to visualize the localization of this compound within the parasite and its effect on kDNA structure in real-time.

-

Resistance Mechanisms: Investigating how alterations in DNA repair pathways or drug efflux pumps contribute to quinapyramine resistance.

A more comprehensive understanding of the molecular interactions between this compound and parasite DNA will be invaluable for the development of new, more effective trypanocidal drugs and for strategies to overcome drug resistance.

References

- 1. Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule intercalation with double stranded DNA: implications for normal gene regulation and for predicting the biological efficacy and genotoxicity of drugs and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Quantitative Polymerase Chain Reaction (qPCR) Protocol Predictive of Treatment Outcome in Cutaneous Leishmaniasis Caused by Leishmania braziliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. A real-time PCR assay for quantification of parasite burden in murine models of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trypanosoma evansi: detection of Trypanosoma evansi DNA in naturally and experimentally infected animals using TBR(1) & TBR(2) primers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Defense: Early Research and Discovery of Quinapyramine as a Trypanocide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the scourge of trypanosomiasis in livestock, particularly in Africa, posed a significant barrier to agricultural development. Existing treatments were limited in efficacy and often accompanied by severe toxicity. It was in this context that a new synthetic compound, initially codenamed M.7555 and later known as Antrycide (Quinapyramine), emerged as a beacon of hope. This technical guide delves into the seminal early research that led to the discovery and development of Quinapyramine as a potent trypanocidal agent. The work, spearheaded by F. H. S. Curd and D. G. Davey of Imperial Chemical (Pharmaceuticals) Ltd., published in 1950, laid the groundwork for a new era in the control of animal trypanosomiasis. This document provides a detailed overview of the initial experimental protocols, quantitative data, and early hypotheses on the drug's mechanism of action, offering valuable insights for contemporary researchers in the field of antiparasitic drug discovery.

Early In Vivo Research on Quinapyramine: The Foundation of a Trypanocide

The initial breakthrough in identifying the trypanocidal properties of Quinapyramine came from systematic in vivo screening in mice. These early experiments were crucial in establishing the compound's efficacy and therapeutic window.

Experimental Protocols

The methodologies employed by Curd and Davey, while rudimentary by modern standards, were robust for their time and provided the essential data to propel Quinapyramine into veterinary use.

Animal Models: The primary animal model for the initial screening and evaluation of Quinapyramine was the mouse[1].

Trypanosome Strains and Inoculation: Two key species of trypanosomes, significant pathogens in cattle, were used for the primary investigations:

-

Trypanosoma congolense : A strain maintained by serial passage in mice was used.

-

Trypanosoma rhodesiense : A strain was also maintained in mice for these studies.

For the induction of infection, mice were inoculated intraperitoneally with a suspension of the respective trypanosomes in saline or other suitable diluents, ensuring a consistent level of parasitemia for the experiments[1].

Drug Administration and Dosage: Quinapyramine was administered to the infected mice through two primary routes to assess its efficacy:

-

Subcutaneous (s.c.) injection: The drug was dissolved in a suitable solvent, typically water or saline, and injected subcutaneously.

-

Oral (p.o.) administration: The compound was given by mouth, often suspended in gum tragacanth, to determine its oral bioavailability and effectiveness[1].

A range of doses was tested to determine the curative dose and the maximum tolerated dose.

Assessment of Trypanocidal Activity: The primary endpoint for assessing the efficacy of Quinapyramine was the curative dose (CD) , defined as the dose required to clear the trypanosomes from the peripheral blood of the infected mice and prevent relapse within a specified observation period. Blood smears were examined microscopically at regular intervals post-treatment to monitor for the presence of parasites[1]. The toxicity of the compound was assessed by determining the maximum tolerated dose (MTD) , the highest dose that did not cause significant adverse effects or mortality in the treated animals. The therapeutic index was then calculated as the ratio of the MTD to the curative dose.

Quantitative Data

The early in vivo studies yielded crucial quantitative data that highlighted the exceptional potency of Quinapyramine.

| Parameter | Trypanosoma congolense (in mice) | Trypanosoma rhodesiense (in mice) | Reference |

| Curative Dose (CD) - s.c. | 0.25 mg/kg | 0.5 mg/kg | [1] |

| Curative Dose (CD) - p.o. | 5.0 mg/kg | 10.0 mg/kg | [1] |

| Therapeutic Index (s.c.) | >40 | >20 | [1] |

| Therapeutic Index (p.o.) | >4 | >2 | [1] |

Early In Vitro Research on Quinapyramine: Unveiling Direct Action

While in vivo studies were paramount, in vitro experiments provided valuable insights into the direct action of Quinapyramine on the trypanosomes themselves.

Experimental Protocols

Early in vitro methodologies were challenging due to the difficulty in cultivating bloodstream forms of trypanosomes. However, researchers like Ormerod and Hawking developed methods to observe the direct effects of drugs on the parasites outside the host.

Culture Medium and Conditions: The in vitro experiments were typically conducted in a simple medium consisting of:

-

Ringer's solution: A balanced salt solution to maintain osmotic pressure.

-

Glucose: As an energy source for the trypanosomes.

-

Serum: Usually from a normal rat, to provide essential growth factors[2].

The trypanosomes were incubated with varying concentrations of Quinapyramine in this medium at 37°C[2][3].

Assessment of Trypanocidal Action: The direct effect of Quinapyramine on the trypanosomes was assessed by:

-

Microscopic examination: Observing changes in the motility and morphology of the trypanosomes over time.

-

Infectivity tests: Injecting the treated trypanosomes into mice to determine if they were still capable of causing an infection[2].

Quantitative Data

The in vitro studies demonstrated that Quinapyramine had a direct, albeit slower, effect on the trypanosomes compared to its rapid curative action in vivo.

| Parameter | Observation | Concentration of Quinapyramine | Reference |

| Effect on T. equiperdum motility | Loss of motility observed after several hours of incubation. | 1 in 20,000 to 1 in 160,000 | [2] |

| Loss of infectivity | Treated trypanosomes were unable to infect mice after a period of incubation. | 1 in 20,000 to 1 in 160,000 | [2] |

Early Research on the Mechanism of Action: The Granule Hypothesis

The precise molecular mechanism of Quinapyramine's action was not fully understood in the early stages of its research. However, meticulous microscopic observations by W. E. Ormerod in 1951 provided the first clues.

Key Observations and Hypotheses

Ormerod's research on Trypanosoma equiperdum treated with Quinapyramine revealed the formation of large, basophilic granules within the cytoplasm of the trypanosomes. These granules were not observed in untreated parasites[2].

This led to the hypothesis that Quinapyramine interferes with a fundamental cellular process, possibly related to nucleic acid or protein synthesis, leading to the accumulation of these granular structures and ultimately, the death of the parasite. These granules were observed to be distinct from the kinetoplast and the nucleus[2].

Logical Pathway of Discovery

The discovery of Quinapyramine was not a serendipitous event but rather the result of a systematic and logical drug discovery process.

Caption: Logical workflow of the discovery and early development of Quinapyramine.

Experimental Workflow: In Vivo Screening

The following diagram illustrates the typical workflow for the early in vivo screening of Quinapyramine.

Caption: Experimental workflow for early in vivo screening of Quinapyramine.

Conclusion

The early research on Quinapyramine represents a landmark in veterinary chemotherapy. The systematic approach to drug discovery, from chemical synthesis to rigorous in vivo and in vitro testing, set a new standard for the development of trypanocidal agents. The foundational work of Curd, Davey, Ormerod, and their contemporaries not only provided a much-needed tool for the control of animal trypanosomiasis but also laid the scientific groundwork for future research into the mechanism of action of quinoline-based trypanocides. This technical guide, by revisiting these pioneering studies, aims to provide a valuable resource for modern researchers, reminding us of the enduring principles of meticulous experimental design and observation in the ongoing fight against parasitic diseases.

References

Understanding the chemical structure and properties of Quinapyramine sulfate

Quinapyramine sulfate (B86663) is a potent trypanocidal agent predominantly utilized in veterinary medicine for the treatment and prevention of trypanosomiasis in a variety of livestock. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and pharmacological data, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Quinapyramine sulfate is an aminoquinaldine derivative.[1] Its chemical name is 4-amino-6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;methyl hydrogen sulfate;methyl sulfate. The compound is typically available as a white to off-white crystalline powder that is soluble in water.[2]

Below is a diagram illustrating the chemical structure of Quinapyramine.

Caption: Chemical structure of the Quinapyramine cation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3270-78-8 | [3][4][5] |

| Molecular Formula | C19H28N6O8S2 | [4] |

| Molecular Weight | 532.6 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

| Melting Point | 203-207°C | [2] |

| Purity | ≥ 99% | [2] |

| Shelf Life | 5 years (when stored properly) | [2] |

| Storage | Store in a cool, dry place, away from light | [2] |

Mechanism of Action

This compound's primary mechanism of action as a trypanocidal agent involves the disruption of energy production within the trypanosome parasite.[6] It specifically interferes with crucial enzymes in the electron transport chain, a vital pathway for generating adenosine (B11128) triphosphate (ATP) in the parasite's mitochondria.[6][7] By inhibiting this energy production, this compound ultimately leads to the death of the trypanosome.[6] While it can exhibit some toxicity to mammalian cells, it demonstrates greater selectivity for trypanosomes, allowing it to target and eliminate the parasite without causing significant harm to the host animal.[6]

References

- 1. interchemie.com [interchemie.com]

- 2. Quinapyramine Sulphate Manufacturer in Ahmedabad [anglebiopharma.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. This compound | C19H28N6O8S2 | CID 197022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. nawanlab.com [nawanlab.com]

- 7. pharma a.pptx....... .................. | PPTX [slideshare.net]

An In-depth Technical Guide to the Interaction of Quinapyramine Sulfate with Parasite Cellular Components

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinapyramine (B1195588) sulfate (B86663), a potent trypanocidal agent, has long been a crucial tool in the management of parasitic diseases, particularly trypanosomiasis in animals.[1][2][3] Its efficacy stems from a multi-pronged assault on the parasite's cellular machinery, with the mitochondrion and kinetoplast DNA emerging as primary targets. This technical guide delves into the core mechanisms of quinapyramine sulfate's interaction with parasite cellular components, presenting a synthesis of available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated biological pathways. Understanding these intricate interactions is paramount for optimizing existing therapeutic strategies and pioneering the development of novel, more effective trypanocidal drugs.

Core Mechanism of Action: Disruption of Mitochondrial Function

The principal trypanocidal activity of this compound is attributed to its profound interference with the parasite's energy metabolism, specifically targeting the mitochondrion.[4] This organelle, vital for the parasite's survival, becomes a key battleground where this compound exerts its cytotoxic effects.

Inhibition of the Electron Transport Chain and ATP Synthesis

This compound disrupts the parasite's energy production by interfering with crucial enzymes within the mitochondrial electron transport chain (ETC).[4] This disruption curtails the parasite's ability to generate adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. The bloodstream form of Trypanosoma brucei, for instance, relies on the F1-ATP synthase operating in reverse (ATP hydrolysis) to maintain its essential mitochondrial membrane potential. While it was initially thought that ATP for this process was imported from the cytosol, recent evidence suggests that mitochondrial substrate-level phosphorylation also plays a significant role in generating this ATP.[5] By disrupting the ETC, this compound likely depletes the mitochondrial ATP pool required for maintaining this vital membrane potential.

The consequences of this energy crisis are catastrophic for the parasite, leading to a cascade of events culminating in cell death. Morphological studies have revealed significant alterations in parasites treated with trypanocidal agents that affect mitochondrial function, including mitochondrial swelling and increased vacuolation of lysosomes.

Impact on Mitochondrial Membrane Potential

A critical consequence of ETC disruption is the collapse of the mitochondrial membrane potential (ΔΨm). This potential is essential for numerous mitochondrial functions, including protein import and calcium homeostasis. The dissipation of ΔΨm is a key indicator of mitochondrial dysfunction and a common pathway leading to programmed cell death in various organisms, including parasites. Several trypanocidal drugs are known to induce a loss of mitochondrial membrane potential.

Interaction with Kinetoplast DNA (kDNA)

Beyond its effects on the electron transport chain, this compound is also known to interact with the parasite's kinetoplast DNA (kDNA).[6][7][8] The kinetoplast is a unique and characteristic network of concatenated circular DNA found within the single mitochondrion of kinetoplastid parasites. This kDNA is essential for the parasite's viability and encodes components necessary for mitochondrial function.

This compound is believed to interfere with kDNA replication and maintenance.[7][8] This interaction can lead to DNA damage, inhibition of replication, and ultimately, the loss of the kinetoplast, a condition known as dyskinetoplasty. The loss of kDNA function cripples the mitochondrion's ability to produce essential proteins, further exacerbating the energy crisis initiated by the drug.

Downstream Cellular Effects and Signaling Pathways

The disruption of mitochondrial function and kDNA integrity by this compound triggers a cascade of downstream cellular events that ultimately lead to parasite death. While the precise signaling pathways are still under investigation, it is understood that mitochondrial stress is a potent inducer of programmed cell death (apoptosis-like) pathways in parasites.

Key events in these pathways may include:

-

Calcium Dysregulation: The collapse of the mitochondrial membrane potential can lead to the release of stored calcium from the mitochondrion into the cytoplasm.[9][10] This sudden increase in cytosolic calcium can activate a range of downstream signaling molecules, including proteases and nucleases, that contribute to cell death.

-

Oxidative Stress: A dysfunctional electron transport chain can lead to the increased production of reactive oxygen species (ROS), resulting in oxidative stress. This can cause widespread damage to cellular components, including lipids, proteins, and DNA.

-

Activation of Cell Death Pathways: The culmination of these insults—energy depletion, calcium imbalance, and oxidative stress—can activate intrinsic cell death pathways within the parasite.[11] These pathways involve a complex interplay of pro- and anti-apoptotic factors that ultimately lead to the dismantling of the cell.

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data on the efficacy and cytotoxicity of this compound against various parasites.

| Parasite Species | Host/System | Drug Formulation | Dosage/Concentration | Efficacy/Endpoint | Reference |

| Trypanosoma evansi | Cattle | This compound & chloride | 4.4 mg/kg b.wt, S/C, single dose | 100% efficacy (microscopically negative on day 3 post-treatment) | [2] |

| Trypanosoma evansi | Horses | This compound | 3000mg/ml per 50/kg body weight, single dose | 100% efficacy at 21 days | [5] |

| Trypanosoma evansi | Camels | This compound (1.5g) & chloride (1.0g) | Subcutaneous injection in 20ml distilled water | All camels tested negative at 36 hrs post-treatment | [3] |

| Trypanosoma brucei evansi | In vitro | Quinapyramine | Not Specified | IC50 values determined for various isolates | [12] |

| Cell Line | Drug Formulation | Assay | Endpoint | Value | Reference |

| HeLa Cells | This compound-loaded chitosan-mannitol nanoparticles (ChQS-NPs) | Cytotoxicity | CC50 | 1,336.54 µg/ml | [13] |

| HeLa Cells | Conventional this compound (QS) | Cytotoxicity | CC50 | 848.33 µg/ml | [13] |

| Vero, HeLa cell lines | This compound loaded-sodium alginate nanoparticles (QS-NPs) | Cytotoxicity | Concentration-dependent cytotoxicity observed | Not specified | [14] |

| THP-1 cell lines | Quinapyramine sulphate (QS)-loaded long-acting oil-based nanosuspension | Cytocompatibility | Cell viability | 82.5 ± 5.87% at Minimum Effective Concentration (MEC) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's interaction with parasite cellular components.

In Vitro Cell Viability Assays

5.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed parasite cells in a 96-well plate at a desired density and allow them to adhere or stabilize.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

5.1.2. AlamarBlue™ Assay

The alamarBlue™ assay incorporates a cell-permeable, non-toxic redox indicator that changes color and becomes fluorescent in response to cellular metabolic reduction.

-

Principle: The active ingredient, resazurin, is reduced to the highly fluorescent resorufin (B1680543) by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells.

-

Protocol:

-

Plate parasite cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

Add alamarBlue™ reagent to each well, typically at 10% of the culture volume.

-

Incubate the plate for 1-4 hours (or longer for higher sensitivity) at 37°C, protected from light.

-

Measure fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm with a fluorescence microplate reader.

-